

Technical Guide: 6-Hydroxy-2-naphthaleneacetic acid methyl ester

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Compound of Interest

Compound Name:	6-Hydroxy-2-naphthaleneacetic acid methyl ester
CAS No.:	91903-08-1
Cat. No.:	B029756

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Molecular Profiling, Synthesis, and Metabolic Applications

Executive Summary

6-Hydroxy-2-naphthaleneacetic acid methyl ester (CAS 91903-08-1) is a critical bicyclic aromatic intermediate used primarily in the development and metabolic profiling of non-steroidal anti-inflammatory drugs (NSAIDs). It serves as a structural analog and potential metabolite standard for Nabumetone and 6-Methoxy-2-naphthylacetic acid (6-MNA), the active metabolite responsible for the therapeutic effects of Relafen (Nabumetone).

This guide provides a definitive technical breakdown of the molecule's physicochemical properties, validated synthetic protocols, and its role in pharmaceutical research.

Part 1: Physicochemical Profile

The molecular weight of **6-Hydroxy-2-naphthaleneacetic acid methyl ester** is 216.23 g/mol .

[1][2]

This value is critical for stoichiometric calculations in synthetic organic chemistry and for setting mass spectrometry (MS) gating parameters during metabolite identification.

Key Data Table[3][4]

Property	Value	Technical Context
IUPAC Name	Methyl 2-(6-hydroxynaphthalen-2-yl)acetate	Official nomenclature for regulatory documentation.
CAS Number	91903-08-1	Unique identifier for procurement and database indexing.
Molecular Formula	C ₁₃ H ₁₂ O ₃	Used for elemental analysis validation.
Molecular Weight	216.23 g/mol	Average mass (based on standard atomic weights).
Monoisotopic Mass	216.0786 g/mol	Essential for high-resolution MS (HRMS).
Physical State	Off-white to pale beige solid	Coloration often indicates trace oxidation of the phenol.
Solubility	Soluble in MeOH, DMSO, EtOAc	Poor water solubility; requires organic co-solvent for bioassays.
pKa (Predicted)	~9.5 (Phenolic OH)	Relevant for extraction pH; ionized at basic pH (>10).

Part 2: Synthetic Pathways & Process Chemistry

Primary Synthesis: Fischer Esterification

The most robust "self-validating" method for generating high-purity methyl ester is the acid-catalyzed esterification of the parent acid, 6-Hydroxy-2-naphthaleneacetic acid (CAS 10441-46-0).

The Protocol

- Principle: Equilibrium-driven reaction using methanol as both reactant and solvent, driven to completion by removing water or using excess alcohol.
- Reagents: 6-Hydroxy-2-naphthaleneacetic acid, Anhydrous Methanol (MeOH), Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂).

Step-by-Step Methodology:

- Dissolution: Charge a round-bottom flask with 1.0 equivalent of 6-Hydroxy-2-naphthaleneacetic acid. Add 10–15 volumes of anhydrous MeOH.
- Catalysis: Cool the solution to 0°C. Dropwise add 0.1 equivalents of conc. H₂SO₄ (or 1.1 eq of SOCl₂ if generating HCl in situ).
- Reflux: Heat the mixture to reflux (65°C) for 3–5 hours.
 - Validation Point: Monitor via TLC (SiO₂; Hexane:EtOAc 7:3). The starting material (acid) will stay at the baseline or streak; the product (ester) will move to R_f ~0.5–0.6.
- Workup: Cool to room temperature. Concentrate MeOH under reduced pressure. Dilute residue with Ethyl Acetate (EtOAc). Wash with saturated NaHCO₃ (to remove unreacted acid) and Brine.
- Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Alternative Pathway: Demethylation

If starting from the abundant Methyl 6-methoxy-2-naphthylacetate (Naproxen/Nabumetone intermediate), a selective demethylation is required.

- Reagent: Boron Tribromide (BBr₃) in Dichloromethane (DCM) at -78°C.
- Risk:[3] BBr₃ can hydrolyze the ester if the workup is not strictly controlled. The Fischer esterification (Method 1) is generally preferred for higher yield and operational simplicity.

Part 3: Pharmaceutical Applications & Metabolic Context

The Nabumetone Connection

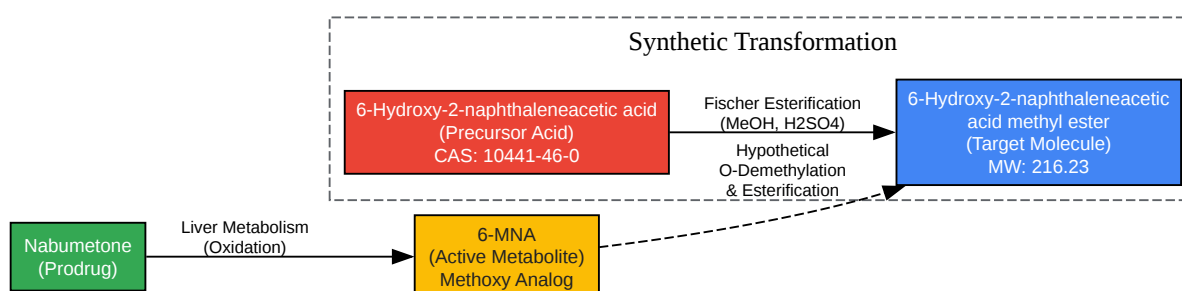
Nabumetone is a non-acidic prodrug. Upon ingestion, it undergoes extensive first-pass metabolism in the liver to form 6-Methoxy-2-naphthylacetic acid (6-MNA), which is the active COX inhibitor.

The **6-Hydroxy-2-naphthaleneacetic acid methyl ester** is chemically significant in this pathway as:

- **Metabolite Standard:** It represents the O-desmethyl derivative of the active drug. In Phase I metabolism, O-demethylation is a common clearance pathway.
- **Impurity Marker:** During the synthesis of Nabumetone or Naproxen, incomplete methylation of the 6-OH group results in this impurity. Quantifying it is essential for CMC (Chemistry, Manufacturing, and Controls) regulatory filing.

Visualization: Synthesis & Metabolic Logic

The following diagram illustrates the chemical relationship between the precursor acid, the target ester, and the related drug Nabumetone.



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Figure 1: Synthetic relationship between the acid precursor and the methyl ester target, alongside the parallel metabolic pathway of Nabumetone.

Part 4: Analytical Characterization

To certify the identity of the synthesized **6-Hydroxy-2-naphthaleneacetic acid methyl ester**, the following analytical parameters should be met.

HPLC-UV Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 μ m).
- Mobile Phase: Gradient elution.
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Detection: UV at 254 nm (strong naphthalene absorption) and 280 nm.
- Retention Time: The methyl ester will elute later than the free acid (due to loss of the polar carboxyl proton) but earlier than the methoxy-analog (phenols are more polar than methyl ethers).

Mass Spectrometry (LC-MS)

- Ionization: Electrospray Ionization (ESI) in Positive Mode (M+H) or Negative Mode (M-H).
- Signal:
 - Positive Mode: Look for m/z 217.24 [M+H]⁺.
 - Negative Mode: Look for m/z 215.22 [M-H]⁻ (Phenolic proton abstraction).

References

- PubChem. (n.d.). Methyl 2-(6-hydroxynaphthalen-2-yl)acetate.[1][2][4][5][6] National Library of Medicine. Retrieved February 7, 2026, from [[Link](#)]

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